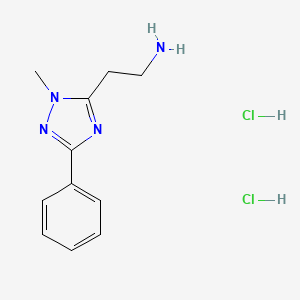

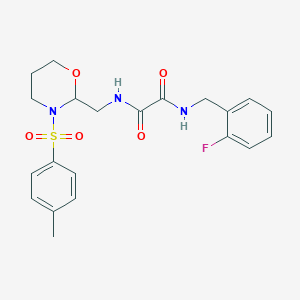

2-(1-甲基-3-苯基-1H-1,2,4-三唑-5-基)乙胺 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest belongs to the broader class of 1,2,4-triazoles, a group of heterocyclic compounds that have attracted significant attention due to their diverse range of biological activities and applications in medicinal chemistry. While specific studies directly addressing all aspects of the requested compound were not found, related research on 1,2,4-triazoles provides valuable insights into potential synthesis pathways, molecular structures, and properties.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives generally involves the cyclization of hydrazines with carbon disulfide, aldehydes, or ketoesters. A specific example includes the reaction of substituted phenyl hydrazines with chloral hydrate, leading to the formation of triazoloquinazolines as potential intermediates or related compounds (Kholodnyak et al., 2016).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives often showcases significant π-electron delocalization, influencing their chemical behavior and interaction with biological targets. For instance, the crystalline structure analysis of similar compounds has revealed planar conformations and extensive hydrogen bonding, contributing to their stability and reactivity (Dolzhenko et al., 2008).

Chemical Reactions and Properties

1,2,4-Triazole derivatives undergo various chemical reactions, including nucleophilic substitution and cycloadditions, underlining their versatility in chemical synthesis. Aerobic oxidative cycloaddition represents a metal-free, azide-free pathway to construct disubstituted 1,2,3-triazoles, demonstrating the chemical flexibility of the triazole core (Bai et al., 2015).

科学研究应用

抗微生物活性

- 与2-(1-甲基-3-苯基-1H-1,2,4-三唑-5-基)乙基-1-胺二盐酸盐相关的化合物显示出有希望的抗微生物活性。例如,类似的1,2,4-三唑衍生物已被合成,并发现对测试微生物具有良好或中等活性(Bektaş等,2007)。

化学合成和表征

- 研究集中在相关的1,2,4-三唑化合物的合成和表征上。这些化合物通过各种化学反应合成,并使用NMR、IR光谱和X射线晶体学等技术进行表征。这些研究为这些化合物的结构和化学性质提供了宝贵的见解(Li et al., 2012)。

在药物化学中的应用

- 2-(1-甲基-3-苯基-1H-1,2,4-三唑-5-基)乙基-1-胺二盐酸盐的衍生物在药物化学中具有潜在的应用。例如,对类似三唑化合物的研究已探讨它们作为抗微生物、抗氧化剂和抗癌剂的用途,表明它们具有潜在的治疗用途(Bhat et al., 2016)。

作用机制

Target of Action

It is known that triazole derivatives often interact with various biological targets . The specific targets and their roles would need to be determined through further experimental studies.

Mode of Action

It is known that triazole derivatives can actively contribute to binding to the active site of enzymes . The specific interactions between this compound and its targets, and any resulting changes, would need to be determined through further experimental studies.

Biochemical Pathways

It is known that triazole derivatives can have various biological activities . The specific pathways and their downstream effects would need to be determined through further experimental studies.

Result of Action

It is known that triazole derivatives can have various biological activities . The specific effects of this compound’s action would need to be determined through further experimental studies.

属性

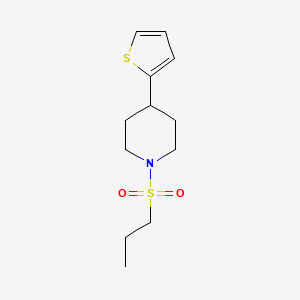

IUPAC Name |

2-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4.2ClH/c1-15-10(7-8-12)13-11(14-15)9-5-3-2-4-6-9;;/h2-6H,7-8,12H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLAZAAKEQGJHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C2=CC=CC=C2)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-[(3,5-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2480847.png)

![Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2480856.png)

![7-Chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine](/img/structure/B2480860.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2480861.png)

![Methyl 4-[(3-chloro-2-methylphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2480865.png)

![5-Bromo-6-chloro-N-[2-[cyclopropyl(methyl)amino]ethyl]pyridine-2-carboxamide](/img/structure/B2480866.png)